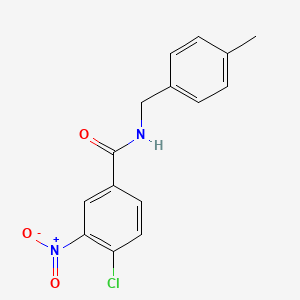![molecular formula C18H13ClN2O3 B5717691 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases.
Wirkmechanismus
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in the regulation of gene expression. By inhibiting PCAF, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide prevents the acetylation of histone proteins, which leads to changes in gene expression and ultimately inhibits cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, as well as to reduce inflammation in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer to cells or animals. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are many potential future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide. One area of research could be to investigate its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research could be done to determine its potential therapeutic applications in other diseases, such as viral infections or inflammatory disorders. Finally, more research is needed to fully understand the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide and to identify other potential targets for this small molecule inhibitor.
Synthesemethoden
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-phenol to form 3-[(2-chlorobenzoyl)amino]phenol. This intermediate is then reacted with furfurylamine in the presence of sodium hydride to form N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJTYECNPMHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)




![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)

![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)

